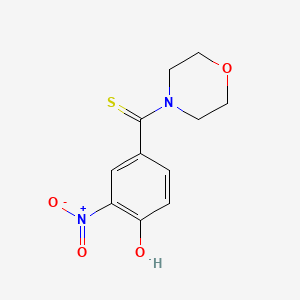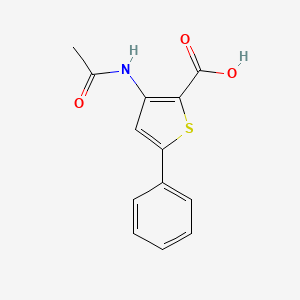
4-(4-morpholinylcarbonothioyl)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions and methodologies such as the Mannich reaction, which has been used to synthesize phenols and naphthol with n-morpholinomethyl pendants, illustrating typical synthetic routes that might be relevant to the target compound (Tian et al., 1999). Additionally, reactions involving morpholine derivatives and various aldehydes have been explored for synthesizing structurally related compounds, providing insights into potential synthetic strategies (Lyapustin et al., 2019).
Molecular Structure Analysis
The molecular structure of similar morpholine compounds has been characterized, revealing that morpholine rings typically adopt a chair conformation, as demonstrated in various crystallographic studies (Muralidharan et al., 2012). These structures are often stabilized by hydrogen bonding and π-π stacking interactions, contributing to their solid-state arrangements.
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives often include nucleophilic substitution and coupling reactions. For example, morpholine has been used in nucleophilic aromatic substitution reactions to produce phthalocyanines and other nitrogen-containing heterocycles, indicating its reactivity towards electrophilic aromatic compounds (Fedotova et al., 2009).
Propiedades
IUPAC Name |
(4-hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c14-10-2-1-8(7-9(10)13(15)16)11(18)12-3-5-17-6-4-12/h1-2,7,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOTZNZFPYISJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5656907.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5656915.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5656916.png)
![N-(4-chlorophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B5656919.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5656925.png)
![2-(1,3-benzodioxol-5-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B5656951.png)


![4-({5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)morpholine](/img/structure/B5656972.png)


![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657002.png)
